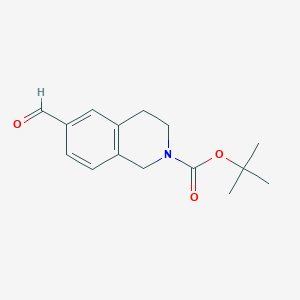

2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that is part of the isoquinoline alkaloids family. These compounds are known for their diverse biological activities and are found in various natural products and therapeutic lead compounds . The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during chemical transformations .

Mécanisme D'action

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs) are an important structural motif of various natural products and therapeutic lead compounds . They are key fragments of a diverse range of alkaloids and bioactive molecules .

Mode of Action

Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The C(1)-functionalization of THIQs, such as in the case of 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde, can act as precursors for various alkaloids displaying multifarious biological activities .

Biochemical Pathways

Thiq derivatives have broad applications in asymmetric catalysis as chiral scaffolds .

Result of Action

Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Action Environment

It is known that the compound should be handled with care to avoid dust formation and contact with skin and eyes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the use of Boc anhydride in the presence of a base to protect the amine group, followed by formylation using reagents such as Vilsmeier-Haack reagent or other formylating agents .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection

Major Products Formed

Oxidation: 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Reduction: 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-methanol

Substitution: Various substituted derivatives depending on the electrophile used

Applications De Recherche Scientifique

Pharmaceutical Development

2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde is primarily utilized in the synthesis of pharmaceuticals targeting neurological disorders. Its derivatives have shown significant binding affinity to opioid receptors, suggesting potential applications in developing analgesics and treatments for conditions such as pain and addiction .

- Case Study : A study highlighted the synthesis of compounds that selectively target the kappa opioid receptor, demonstrating the therapeutic potential of tetrahydroisoquinoline derivatives in pain management .

Organic Synthesis

This compound serves as a versatile building block for creating complex organic molecules. It facilitates the design of new compounds with specific biological activities by participating in various chemical reactions such as oxidation, reduction, and substitution .

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxy group to carbonyl conversion | PCC, DMP |

| Reduction | Carbonyl group to hydroxy conversion | NaBH4, LiAlH4 |

| Substitution | Removal of Boc group to yield free amine | TFA |

Neuroscience Research

The structural properties of this compound make it valuable for studying neurotransmitter systems. Research indicates that its derivatives can influence neurotransmitter activity, potentially leading to new treatments for mental health conditions .

Biochemical Assays

The compound is employed in biochemical assays to evaluate the efficacy of new drugs. It provides insights into mechanisms of action and therapeutic potential through various testing methods .

Material Science

In material science, this compound can be utilized to develop novel materials with specific properties such as enhanced solubility and stability. These characteristics are crucial for various industrial applications including drug formulation and delivery systems .

Comparaison Avec Des Composés Similaires

2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde can be compared with other similar compounds such as:

1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the Boc protection and aldehyde functionality.

2-Boc-1,2,3,4-tetrahydroisoquinoline: Similar compound without the aldehyde group.

6-Formyl-1,2,3,4-tetrahydroisoquinoline: Lacks the Boc protection but contains the aldehyde group.

The uniqueness of this compound lies in its combination of the Boc-protected amine and the aldehyde functionality, which allows for selective reactions and modifications in synthetic and biological applications.

Activité Biologique

2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurology and oncology. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tetrahydroisoquinoline core with a Boc (tert-butyloxycarbonyl) protecting group and an aldehyde functional group. The molecular formula is C15H19NO3 . The presence of the Boc group enhances the compound's stability and solubility, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may interact with enzymes related to neurotransmitter synthesis, potentially influencing neurological functions .

- Receptor Modulation : It can act as a ligand for various receptors, modulating their activity. This property is particularly relevant in the context of neurodegenerative diseases where receptor dysregulation is common .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies have demonstrated that THIQ derivatives can protect neuronal cells from apoptosis. This effect is crucial in developing treatments for neurodegenerative disorders such as Alzheimer's disease .

- Anticancer Properties : Compounds within the THIQ family have shown promise as anticancer agents. For example, derivatives have been developed that target Bcl-2 family proteins, which are critical in regulating apoptosis in cancer cells .

- Antiviral Activity : Recent investigations into THIQ derivatives have revealed potential antiviral properties against SARS-CoV-2. Specific compounds demonstrated significant inhibition of viral replication in vitro .

Case Studies

Several studies have investigated the biological activity of this compound and its analogs:

Case Study 1: Neuroprotection

A study evaluated the neuroprotective effects of various THIQ derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that this compound significantly reduced cell death and increased cell viability compared to control groups .

Case Study 2: Anticancer Activity

In a series of experiments targeting Bcl-2 proteins, this compound exhibited a Ki value of 5.2 µM against Bcl-2 protein. This indicates a strong binding affinity and potential for inducing apoptosis in cancer cells .

Case Study 3: Antiviral Efficacy

Recent research highlighted the antiviral efficacy of THIQ derivatives against SARS-CoV-2. Specifically, one study reported that a related compound achieved an EC50 value of approximately 3.15 μM against the virus in Vero E6 cells .

Structure-Activity Relationship (SAR)

The SAR studies on THIQ analogs emphasize the importance of structural modifications on biological activity:

| Compound | Modification | Biological Activity |

|---|---|---|

| 1 | No Boc group | Low neuroprotective activity |

| 2 | Presence of Boc | Enhanced stability and neuroprotection |

| 3 | Additional alkyl groups | Increased anticancer potency |

These findings suggest that modifications such as the addition of protective groups or alkyl chains can significantly enhance the biological properties of THIQ derivatives.

Propriétés

IUPAC Name |

tert-butyl 6-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-7-6-12-8-11(10-17)4-5-13(12)9-16/h4-5,8,10H,6-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCBGBZLKOFNPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.